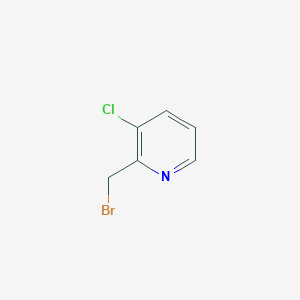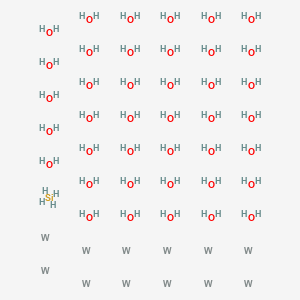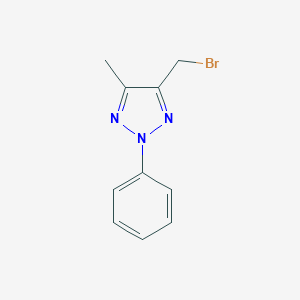
Tellurium-130
Übersicht
Beschreibung
Tellurium-130 is an isotope of tellurium, a silvery-white element with properties intermediate between those of metals and nonmetals . It is one of the eight naturally occurring isotopes of tellurium . The isotope has a mass number of 130, an atomic number of 52, and 78 neutrons . Its isotopic mass is 129.90622275 u . It is a very-long-lived radioisotope and is one of the two most common isotopes of tellurium .
Synthesis Analysis
Tellurium-130 is synthesized in environments with a large density of free neutrons, such as during neutron star mergers . The controlled growth of tellurium nanocrystals is vital for making Te-based nanomaterials with finely tuned morphology and thermoelectric properties .
Molecular Structure Analysis
Tellurium is a p-type semiconductor and demonstrates the phenomenon of piezoelectricity . The np lone pairs may also be involved in hyperconjugative np2 → nσ* interactions leading to bond length alternations .
Chemical Reactions Analysis
Tellurium burns in air to form tellurium dioxide, TeO2 . It does not dissolve or react with water or hydrochloric acid but dissolves in nitric acid .
Physical And Chemical Properties Analysis
Tellurium-130 is a p-type semiconductor and becomes superconductive at 3.3 K . On melting, the specific volume increases by approximately 5% . Tellurium vapor is yellow-gold and consists mainly of Te2 molecules up to 2,000°C .
Wissenschaftliche Forschungsanwendungen
Neutrinoless Double-Beta Decay Search : Te-130 has the highest natural abundance of double-beta decay isotopes and is used in liquid scintillator-based experiments to explore the nature of neutrinos. Procedures have been developed to purify Te-130 for these experiments, reducing undesirable contaminations and improving optical transmission in detectors (Hans et al., 2015).
Instrumental Neutron Activation Analysis : Te-130 is used in neutron activation analysis, particularly in aerosol filters and trap solutions for simulating severe nuclear accidents. This method helps in understanding the behavior of radiologically significant fission products like Te-132 (Kučera et al., 2020).
Experimental Searches in Nuclear Physics : Te-130 is a prime candidate for experiments searching for neutrinoless double-beta decay. Its large natural isotopic abundance and availability in pure metal form make it suitable for various experimental techniques (Cremonesi, 2018).
Nuclear Structure Research : Inelastic neutron scattering techniques are used to study the nuclear structure of Te-130. This research aims to understand nuclear force features and compare theoretical models with experimental data (Churchill, 2003).
Muon-Induced Nuclides Detection : Te-130 is studied for its reactions to cosmic-ray muons, leading to the detection of long-lived muon-induced nuclides like I-129 in tellurium ores. This has provided evidence for natural muon-induced nuclides (Takagi et al., 1974).
Geochemistry and Age Determination : Te-130 is used in Te-Xe dating of ore minerals. The decay of Te-130 to Xe-130 allows for age determination of hydrothermal deposits rich in tellurium (Thomas et al., 2005).
Laser-Frequency Reference in Atomic Physics : Te-130's spectrum is measured near the 461 nm S01-P11 cycling transition in neutral strontium, an element used in atomic clocks and quantum information. This helps in developing long-term frequency stable and widely tunable laser architectures (Akin et al., 2022).
Nanotechnology and Material Science : Te nanostructures are explored for their potential in modern device fabrication due to their narrow bandgap semiconductor properties. This research includes developing strategies for synthesizing Te nanostructures and exploring their diverse applications (He et al., 2017).
Metallurgical Processes : Te-130, as a rare metalloid, is important in metallurgy, particularly in copper and lead-bearing materials and solar cell technology. Studies focus on its distribution, recovery, and extraction from various feed materials (Makuei & Senanayake, 2018).
Biological and Environmental Studies : Despite being considered non-essential, tellurium compounds exhibit interesting biological activities. Research spans from microbial interactions with tellurium compounds to their potential in medical applications and environmental impact (Chasteen et al., 2009).
Safety And Hazards
Tellurium and its compounds are considered mildly toxic and need to be handled with care . Acute poisoning is rare . It is a moderate skin and eye irritant . The National Institute for Occupational Safety and Health (NIOSH) has set the recommended exposure limit (REL) at 0.1 mg/m3 over an eight-hour workday .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tellurium-130 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[130Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.9062227 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium-130 | |
CAS RN |
14390-76-2 | |
| Record name | Tellurium, isotope of mass 130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




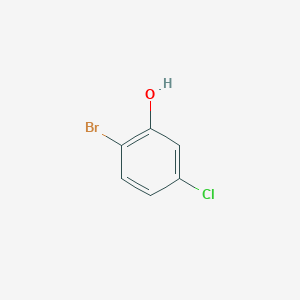
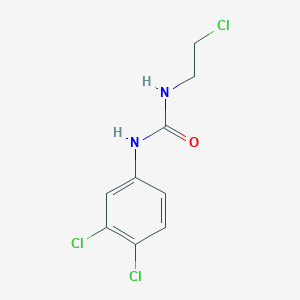
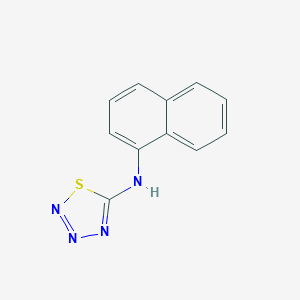
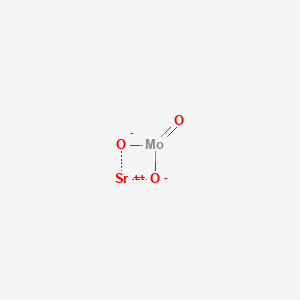
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
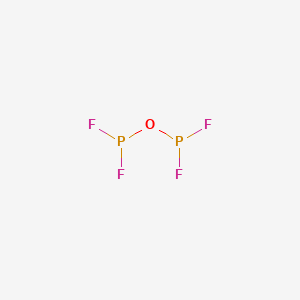
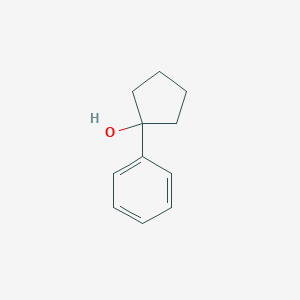
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
